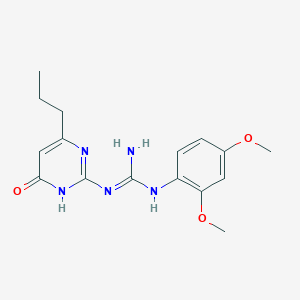![molecular formula C21H32N2O2 B6037802 {1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)
{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol has shown potential in medical research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of dopamine receptors in the brain, which could have implications for the treatment of disorders such as Parkinson's disease and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of {1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, meaning that it can activate the receptors to a certain degree but not to the same extent as a full agonist.
Biochemical and Physiological Effects:
Studies have shown that {1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol can increase the release of dopamine in the brain, which could have potential therapeutic effects. It has also been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol in lab experiments is its specificity for dopamine receptors. This allows researchers to study the effects of dopamine receptor activation without interference from other neurotransmitter systems. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on {1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol. One area of interest is its potential use in the treatment of Parkinson's disease. Further studies could explore the compound's ability to improve motor function and potentially slow the progression of the disease. Another area of interest is its potential use in the treatment of schizophrenia, as dopamine dysfunction is believed to play a role in the development of the disorder. Additionally, research could explore the compound's potential as a tool for studying dopamine receptor function and its role in various neurological disorders.
Métodos De Síntesis
The synthesis of {1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol involves the reaction of 4-piperidinone hydrochloride with 2-methoxybenzaldehyde and (E)-3-(bromomethyl)-1-propene in the presence of a base. The resulting product is then reduced using lithium aluminum hydride to obtain the final compound.
Propiedades
IUPAC Name |
[1-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-21-9-3-2-6-19(21)7-4-12-22-13-5-8-20(16-22)23-14-10-18(17-24)11-15-23/h2-4,6-7,9,18,20,24H,5,8,10-17H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTVVYRBWSRGFO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCC(C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCC(C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide](/img/structure/B6037721.png)
![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)

![1-cyclopropyl-N-[2-(2-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037749.png)
![N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037757.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![N-(3-methoxybenzyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6037774.png)
![2-[2-(4-morpholinyl)ethyl]-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6037777.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)

![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6037823.png)
